molecular formula C6H10N2S B1385901 N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine CAS No. 920479-07-8

N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine

Cat. No.: B1385901
CAS No.: 920479-07-8
M. Wt: 142.22 g/mol
InChI Key: PKCGXFXUGSQGTP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. For instance, thiazole is stable under acidic conditions but is hydrolyzed under alkaline conditions . Therefore, the pH of the environment could potentially influence the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with enzymes like acetylcholinesterase, which is involved in neurotransmitter breakdown . The interaction between this compound and these enzymes can lead to inhibition or activation, affecting various biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can impact gene expression by binding to specific transcription factors, thereby altering the transcription of target genes.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, leading to competitive inhibition. For instance, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cognitive function by inhibiting acetylcholinesterase . At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. The threshold effects and toxicity levels of this compound need to be carefully studied to determine safe dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important areas of research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Additionally, binding proteins can affect its localization and accumulation within cells, influencing its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a thiazole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is characterized by its unique thiazole structure, which allows it to interact with various enzymes and proteins. Notably, thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

Table 1: Interaction with Enzymes

Enzyme Effect Mechanism
AcetylcholinesteraseInhibitionCompetitive binding to active site
Various kinasesModulation of signaling pathwaysAltered phosphorylation states

2. Cellular Effects

The compound influences several cellular processes, including cell signaling pathways and gene expression. Research indicates that it can modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, studies have shown that this compound can induce apoptosis in cancer cells by interfering with the cell cycle.

Case Study: Anticancer Activity

In a study involving MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, various thiazole derivatives were tested for their cytotoxic effects. The compound demonstrated significant antiproliferative activity with an IC50 value of 2.57 µM against MCF-7 cells, indicating its potential as an anticancer agent .

3. Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves binding interactions with biomolecules that lead to enzyme inhibition or activation. For instance, its ability to inhibit AChE suggests a competitive inhibition model where the compound occupies the enzyme's active site.

Moreover, it has been observed to induce cell cycle arrest at the pre-G1 phase in MCF-7 cells, leading to increased early and late apoptosis rates . This mechanism highlights its potential utility in cancer therapy.

Table 2: Cytotoxic Activity Summary

Cell Line IC50 (µM) Mechanism of Action
MCF-72.57Apoptosis induction
HepG27.26Cell cycle arrest

4. Applications in Scientific Research

This compound has several applications across different fields:

Chemistry: It serves as a building block for synthesizing more complex molecules due to its reactive thiazole structure.

Biology: Investigated for antimicrobial and antifungal properties, it shows promise as a therapeutic agent against various pathogens.

Medicine: The compound is being explored for drug development aimed at treating neurodegenerative diseases and certain types of cancer.

Industry: Utilized in producing dyes and biocides, showcasing its versatility beyond medicinal applications.

Properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCGXFXUGSQGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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